molecular formula C14H11N5O4 B611308 Tetrazine-NHS Ester CAS No. 1616668-55-3

Tetrazine-NHS Ester

Cat. No.: B611308
CAS No.: 1616668-55-3
M. Wt: 313.27
InChI Key: ORWDYVDDJMYIQA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of Tetrazine-NHS Ester is trans-cyclooctene (TCO) . TCO is a strained alkene that reacts with tetrazines in a bioorthogonal reaction . The NHS ester of this compound also reacts with primary amines , such as the side chain of lysine residues or aminosilane-coated surfaces .

Mode of Action

This compound demonstrates exceptionally fast cycloaddition kinetics with TCO as the dienophile . This reaction is known as a bioorthogonal reaction , which is a chemical reaction that can occur inside a living organism without interfering with native biochemical processes . The NHS ester reacts with primary amines at neutral or slightly basic pH to form covalent bonds .

Pharmacokinetics

One study mentions the importance of optimizing the pharmacokinetics of radiopharmaceuticals with short-lived radionuclides, such as astatine-211 . In this context, pretargeting, which involves priming the tumor with a modified monoclonal antibody capable of binding both the tumor antigen and the radiolabeled carrier, is mentioned as a valuable tool .

Result of Action

The result of the action of this compound is the formation of a stable dihydropyridazine linkage through a rapid IEDDA (Inverse Electron Demand Diels-Alder) reaction with TCO-tagged molecules . This allows for site-specific modification, enhancing the precision and efficacy of drug candidates .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature. The NHS ester reacts with primary amines at neutral or slightly basic pH . The compound is stored at −20°C , suggesting that it may be sensitive to temperature. Additionally, the chemical stability of tetrazines is substantially lower compared to methyltetrazines, thus requiring more careful selection of reagents and conditions for chemical transformation .

Biochemical Analysis

Biochemical Properties

Tetrazine-NHS Ester plays a crucial role in biochemical reactions, primarily through its ability to undergo rapid and selective cycloaddition with TCO. This reaction is known as the inverse electron demand Diels-Alder (iEDDA) reaction, which is one of the fastest bioorthogonal reactions reported. The compound interacts with amine-containing molecules, forming stable covalent bonds. This interaction is essential for labeling proteins, peptides, and other biomolecules in various biochemical assays .

Cellular Effects

This compound influences various cellular processes by facilitating the labeling and tracking of biomolecules within cells. It has been used in studies involving the purification of extracellular vesicles and the efficient genome editing of human cells using CRISPR-Cas technology. The compound’s ability to form stable conjugates with biomolecules allows researchers to monitor cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the iEDDA reaction with TCO. This reaction involves the formation of a covalent bond between the tetrazine moiety and the TCO group, resulting in a stable conjugate. This mechanism is highly specific and efficient, making it ideal for applications in bioorthogonal chemistry. The compound’s interaction with amine-containing molecules further enhances its utility in labeling and tracking biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its chemical stability and degradation. The compound is known to have lower chemical stability compared to methyltetrazines, requiring careful selection of reagents and conditions for chemical transformations. Despite this, this compound remains within an acceptable range for many applications. Long-term studies have shown that the compound can maintain its labeling efficiency and stability under appropriate storage conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can be used effectively at various concentrations, with higher doses potentially leading to toxic or adverse effects. It is essential to optimize the dosage to achieve the desired labeling or therapeutic outcomes while minimizing any potential toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s ability to undergo rapid cycloaddition with TCO allows it to participate in various metabolic processes, influencing metabolic flux and metabolite levels. These interactions are crucial for its applications in biochemical assays and drug delivery systems .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s ability to form stable conjugates with biomolecules ensures its efficient localization and accumulation in specific cellular compartments. This property is particularly valuable for imaging and tracking studies .

Subcellular Localization

This compound exhibits specific subcellular localization, influenced by targeting signals and post-translational modifications. The compound can be directed to various cellular compartments, including the cytoplasm and organelles, depending on the nature of the conjugated biomolecule. This localization is essential for its activity and function in labeling and imaging applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrazine-NHS Ester is synthesized through a series of chemical reactions involving the activation of tetrazine with N-hydroxysuccinimide (NHS). The process typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: Tetrazine-NHS Ester primarily undergoes cycloaddition reactions, particularly the inverse-electron demand Diels-Alder (IEDDA) reaction with trans-cyclooctene (TCO). This reaction is highly specific and rapid, making it ideal for bioorthogonal applications .

Common Reagents and Conditions:

Major Products: The major product of the cycloaddition reaction between this compound and trans-cyclooctene is a stable adduct that can be further utilized in various applications, including bioconjugation and imaging .

Comparison with Similar Compounds

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[4-(1,2,4,5-tetrazin-3-yl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O4/c20-11-5-6-12(21)19(11)23-13(22)7-9-1-3-10(4-2-9)14-17-15-8-16-18-14/h1-4,8H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORWDYVDDJMYIQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CC2=CC=C(C=C2)C3=NN=CN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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